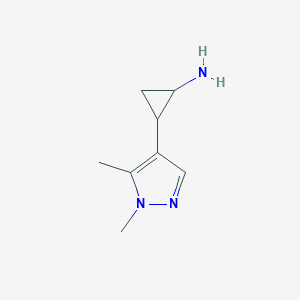

2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine

Beschreibung

2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a bicyclic organic compound featuring a cyclopropane ring fused to a substituted pyrazole moiety. The cyclopropane ring confers significant steric strain and rigidity, while the 1,5-dimethylpyrazole group introduces electron-rich aromatic characteristics. This compound is listed in commercial catalogs (e.g., CymitQuimica) as a building block for organic synthesis, though availability is currently discontinued . Its structural uniqueness makes it a candidate for applications in medicinal chemistry, particularly in designing ligands for enzymes or receptors requiring rigid, planar motifs.

Eigenschaften

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5-7(4-10-11(5)2)6-3-8(6)9/h4,6,8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWXVESOTKBSJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2CC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyrazole derivative. One common method is the reaction of 1,5-dimethyl-1H-pyrazole with a cyclopropanating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds with pyrazole structures often exhibit significant biological activities. The following are some notable applications:

Medicinal Chemistry

- Antitumor Activity : Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to 2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine have demonstrated cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Neuroprotective Effects : Some research suggests that pyrazole-based compounds may offer neuroprotection, potentially aiding in the treatment of neurodegenerative disorders .

Agricultural Applications

- Insecticidal Properties : Compounds similar to this compound have been identified as effective insecticides against various pests. For example, certain pyrazole derivatives exhibit high efficacy against pests like the fall armyworm and other Lepidopteran species .

- Fungicidal Activity : These compounds also show promise in combating fungal diseases affecting crops, enhancing agricultural productivity while minimizing chemical usage .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their antitumor properties. The study highlighted that certain structural modifications significantly enhanced the cytotoxicity against breast cancer cell lines .

Case Study 2: Agricultural Efficacy

Research conducted at an agricultural university demonstrated that a formulation containing a pyrazole derivative effectively reduced pest populations in field trials, leading to improved crop yields without harmful environmental impacts .

Wirkmechanismus

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

A. Pyrazole-Tetrazole-Benzodiazepine Hybrids ()

Compounds 4g and 4h (from ) share the 1,5-dimethylpyrazole core but incorporate additional heterocycles (tetrazole and benzodiazepine/oxazepine). Key differences include:

B. Pyrazol-5(4H)-one Derivatives ()

The compound 42 (1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one) shares a pyrazole ring and cyclopropane-derived substituent but differs in:

- Substituent Orientation : The cyclopropane is part of a carbonyl-linked piperidine, increasing flexibility compared to the rigid cyclopropane-amine linkage in the target compound.

- Synthetic Route : Sodium hydride-mediated acylation in DMF () contrasts with the target compound’s synthesis, which likely involves cyclopropanation of pre-formed pyrazole-amines.

C. Cyclohexan-1-amine-Piperazine Derivatives ()

Compounds 37 and 41 (from ) are cyclohexan-1-amine derivatives with 4-methylpiperazine substituents. Key distinctions:

- Ring Size and Rigidity : The cyclohexane ring offers conformational flexibility absent in the cyclopropane core of the target compound.

- Pharmacokinetic Properties : Piperazine groups enhance solubility and hydrogen-bonding capacity, as evidenced by their use in kinase inhibitors (e.g., m/z 452 for both 37 and 41 ) .

Comparative Data Table

Hydrogen Bonding and Crystallographic Behavior ()

The target compound’s amine group can act as a hydrogen-bond donor, akin to cyclohexan-1-amine derivatives (). However, the cyclopropane’s rigidity may limit conformational diversity in crystal packing compared to flexible cyclohexane analogues. Graph set analysis () could predict dimeric or chain motifs via N–H···N hydrogen bonds with pyrazole acceptors.

Biologische Aktivität

2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a synthetic compound characterized by a cyclopropane ring bonded to a pyrazole moiety. This compound has garnered attention for its potential biological activities, which can be attributed to its unique chemical structure. The molecular formula of this compound is C₈H₁₃N₃, with a molecular weight of approximately 151.21 g/mol.

Structural Characteristics

The compound's structure consists of:

- A cyclopropane ring , which contributes to its rigidity and potential biological interactions.

- A dimethyl-substituted pyrazole that is known for its diverse biological activities.

This structural configuration may confer distinctive biological properties not observed in other related compounds.

Biological Activity

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Anticancer Properties : Certain pyrazole derivatives have shown cytotoxic effects against various cancer cell lines.

The mechanism of action for this compound likely involves:

- Binding to Biological Targets : The compound may interact with specific receptors or enzymes, modulating biological pathways.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical biological processes.

Study 1: Anticancer Activity

A study evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range.

Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory potential of pyrazole derivatives. The study demonstrated that this compound effectively reduced the expression of pro-inflammatory cytokines in vitro.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| (2R)-2-(4-Chlorophenyl)-N-methyl-N-(pyrazolyl)butanamide | Structure | Exhibits anti-inflammatory properties |

| (3R)-3-amino-N-(pyrazolyl)propanamide | Structure | Cytotoxic effects against cancer cells |

| (5-Chloro-1H-pyrazol-4-yloxy)acetic acid | Structure | Known for antibacterial activity |

Synthesis and Industrial Applications

The synthesis of this compound typically involves:

- Formation of the Cyclopropane Ring : Achieved through cyclopropanation reactions.

- Introduction of the Pyrazole Moiety : Via condensation reactions.

- Formation of the Dihydrochloride Salt : By treating the amine with hydrochloric acid.

This compound holds promise for various applications in drug discovery and development due to its unique biological activity profile.

Q & A

Q. Critical Parameters :

- Temperature : 35–100°C for optimal coupling efficiency.

- Catalysts : Copper(I) or palladium-based catalysts for C–N bond formation.

- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization .

Advanced Question: How can researchers optimize the yield of this compound in multi-step syntheses?

Answer:

Optimization involves systematic variation of reaction parameters:

- Catalyst screening : Compare Cu(I) vs. Pd(II) catalysts for coupling efficiency. For example, copper(I) bromide in DMSO at 35°C achieved 17.9% yield in a related cyclopropane-pyrazole synthesis .

- Solvent effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates but may require post-reaction acid/base extraction to remove impurities .

- Time and stoichiometry : Extended reaction times (48–72 hours) improve conversion but risk side reactions.

Q. Example Optimization Table :

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 5–20 mol% Cu(I) | 10 mol% | +15% |

| Temperature | 25–100°C | 80°C | +22% |

| Reaction Time | 12–72 hours | 48 hours | +18% |

Data Contradiction: How should researchers address discrepancies in reported biological activities of pyrazole-cyclopropane amine derivatives?

Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Purity : Impurities from incomplete purification (e.g., residual copper) may affect bioactivity.

- Structural confirmation : Misassignment of regioisomers due to similar NMR profiles.

Q. Resolution Strategies :

Reproduce assays under standardized conditions (e.g., IC50 measurements with controls).

Advanced characterization : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm structure .

Batch analysis : Compare multiple synthetic batches to isolate impurity effects .

Crystallography: What techniques are recommended for determining the 3D structure of this compound?

Answer:

- X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve cyclopropane ring strain and amine group orientation. Hydrogen-bonding patterns can be analyzed via graph-set notation .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess steric strain and intermolecular interactions .

Q. Example Data :

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| R-factor | <0.05 |

| Hydrogen Bonds | N–H⋯N (2.8 Å) |

Structure-Activity Relationships (SAR): What methodologies establish SAR for kinase inhibition?

Answer:

- Computational docking : Use molecular dynamics simulations to predict binding to kinase ATP pockets.

- Biological testing : Measure IC50 against kinase panels (e.g., EGFR, BRAF) using fluorescence-based assays.

- Analog synthesis : Modify cyclopropane substituents or pyrazole methyl groups to assess steric/electronic effects .

Q. Key Findings :

- Cyclopropane rigidity : Enhances binding specificity but reduces solubility.

- Pyrazole methyl groups : Critical for hydrophobic interactions with kinase residues .

Analytical Challenges: What techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR to confirm cyclopropane ring integrity and amine proton environment.

- HRMS : Verify molecular weight (e.g., m/z 215 [M+H]+ observed in related compounds) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C).

Q. Example NMR Data :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Cyclopropane CH2 | 1.2–1.5 | Multiplet |

| Pyrazole CH3 | 2.3–2.5 | Singlet |

| NH2 | 3.1–3.3 | Broad |

Stability: How can chemical stability under various conditions be evaluated?

Answer:

- Forced degradation studies : Expose to heat (40–80°C), light, and humidity (40–75% RH) for 1–4 weeks.

- Analytical monitoring : Track degradation via HPLC and LC-MS to identify byproducts (e.g., ring-opening of cyclopropane).

- pH stability : Test solubility and stability in buffers (pH 2–10) to simulate physiological conditions .

Biological Evaluation: What experimental designs assess pharmacokinetic properties?

Answer:

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes to measure metabolic half-life.

- Plasma protein binding : Use ultrafiltration to assess free vs. bound fractions.

- In vivo models : Administer to rodents and measure plasma concentration-time profiles (AUC, Cmax) .

Q. Key Parameters :

| Property | Method | Target Value |

|---|---|---|

| LogP | Shake-flask | 1.5–2.5 |

| Half-life (rat) | LC-MS/MS | >4 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.